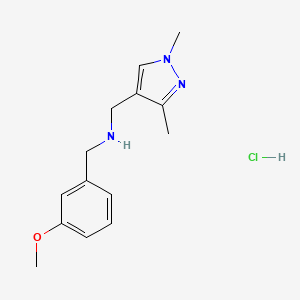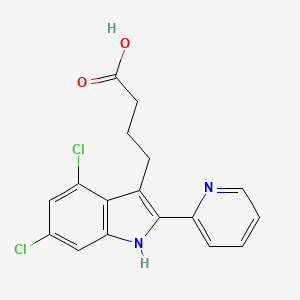![molecular formula C15H19ClFN3 B12225892 1-cyclopentyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12225892.png)
1-cyclopentyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with the empirical formula C12H17ClFN. It is a solid compound that is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of cyclopentylamine with 4-fluorobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-cyclopentyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride
Uniqueness
1-cyclopentyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific structural features, such as the cyclopentyl and pyrazol-4-amine moieties, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H19ClFN3 |
|---|---|
Molecular Weight |
295.78 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C15H18FN3.ClH/c16-13-7-5-12(6-8-13)9-17-14-10-18-19(11-14)15-3-1-2-4-15;/h5-8,10-11,15,17H,1-4,9H2;1H |
InChI Key |
ZXUMNCKLXHZQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12225809.png)
![{2-[(5-methyl-1,2-oxazol-3-yl)methyl]-octahydro-1H-isoindol-3a-yl}methanol](/img/structure/B12225810.png)

![1-methyl-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12225815.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12225822.png)
![5-Fluoro-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12225831.png)
![1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12225835.png)
![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrazine](/img/structure/B12225844.png)
![2-[5-(1-methyl-1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12225853.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12225860.png)

![1-({5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)propan-2-one](/img/structure/B12225871.png)
![4,6,7-trimethyl-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12225875.png)

